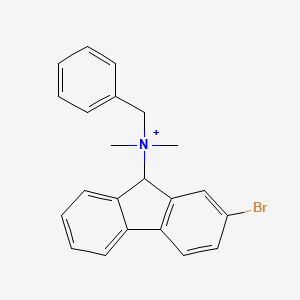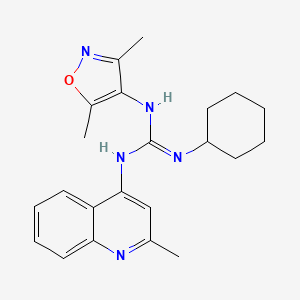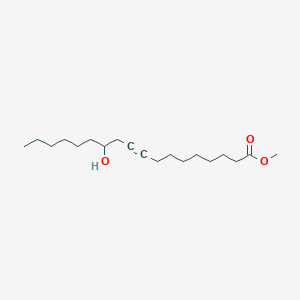![molecular formula C26H22N2O4 B14461532 6,7a-dimethyl-3-(4-nitrophenyl)-4a,5-diphenyl-7H-cyclopenta[e][1,4,2]dioxazine CAS No. 66042-27-1](/img/structure/B14461532.png)
6,7a-dimethyl-3-(4-nitrophenyl)-4a,5-diphenyl-7H-cyclopenta[e][1,4,2]dioxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7a-Dimethyl-3-(4-nitrophenyl)-4a,5-diphenyl-7H-cyclopenta[e][1,4,2]dioxazine is a complex organic compound with a unique structure that includes a cyclopenta[e][1,4,2]dioxazine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7a-dimethyl-3-(4-nitrophenyl)-4a,5-diphenyl-7H-cyclopenta[e][1,4,2]dioxazine typically involves the reaction of nitrosocarbonyl compounds with substituted furans. For example, the oxidation of hydroxamic acids in the presence of 2,5-dimethylfuran at room temperature can yield dioxazine derivatives . The reaction conditions, such as temperature and the presence of catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6,7a-Dimethyl-3-(4-nitrophenyl)-4a,5-diphenyl-7H-cyclopenta[e][1,4,2]dioxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield dioxazolylbutenones, while reduction can produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
6,7a-Dimethyl-3-(4-nitrophenyl)-4a,5-diphenyl-7H-cyclopenta[e][1,4,2]dioxazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may have potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials with unique properties, such as advanced polymers or coatings.
Wirkmechanismus
The mechanism of action of 6,7a-dimethyl-3-(4-nitrophenyl)-4a,5-diphenyl-7H-cyclopenta[e][1,4,2]dioxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other dioxazine derivatives and related heterocyclic compounds, such as:
- 6,7a-Dimethyl-3-phenyl-4a,7a-dihydro-furo[3,2-e][1,4,2]dioxazine
- 1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide
Uniqueness
What sets 6,7a-dimethyl-3-(4-nitrophenyl)-4a,5-diphenyl-7H-cyclopenta[e][1,4,2]dioxazine apart is its unique combination of functional groups and ring structure, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
66042-27-1 |
|---|---|
Molekularformel |
C26H22N2O4 |
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
6,7a-dimethyl-3-(4-nitrophenyl)-4a,5-diphenyl-7H-cyclopenta[e][1,4,2]dioxazine |
InChI |
InChI=1S/C26H22N2O4/c1-18-17-25(2)26(21-11-7-4-8-12-21,23(18)19-9-5-3-6-10-19)31-24(27-32-25)20-13-15-22(16-14-20)28(29)30/h3-16H,17H2,1-2H3 |
InChI-Schlüssel |
QYIZWGPNEMYKDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2(C(C1)(ON=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tetradecanamide, N-[3-(4-morpholinyl)propyl]-](/img/structure/B14461459.png)



![N-{4-[(2-Chlorophenyl)methoxy]-2-nitrophenyl}acetamide](/img/structure/B14461492.png)
![2-[Bis(2-hydroxyethyl)amino]benzene-1,4-diol](/img/structure/B14461494.png)






![Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]-, monohydrochloride](/img/structure/B14461546.png)
